

Protocol for Long-Term Live-Cell Imaging with Flipper-TR® Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *EE-Flipper 33*

Cat. No.: *B12366382*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flipper-TR® probes are fluorescent reporters that allow for the real-time measurement of membrane tension in living cells.^[1] These mechanosensitive probes are comprised of two twisted dithienothiophenes that exhibit a change in their fluorescence lifetime in response to alterations in the lipid packing of the cell membrane.^[2] When membrane tension increases, the lipid bilayer becomes more ordered, causing the Flipper-TR® probe to adopt a more planar conformation. This planarization leads to an increase in the fluorescence lifetime of the probe. Conversely, a decrease in membrane tension results in a more disordered lipid environment and a shorter fluorescence lifetime. This unique property makes Flipper-TR® an invaluable tool for studying a wide range of cellular processes where membrane tension plays a critical role, including cell migration, division, endocytosis, and mechanotransduction.

This document provides a detailed protocol for the application of Flipper-TR® probes in long-term live-cell imaging experiments. It covers probe preparation, cell staining, Fluorescence Lifetime Imaging Microscopy (FLIM) acquisition, and data analysis, with a special focus on strategies to ensure data quality and cell viability over extended periods.

Quantitative Data Summary

The following table summarizes key quantitative parameters for long-term imaging experiments using Flipper-TR® probes. These values should be considered as a starting point and may

require optimization for specific cell types and experimental conditions.

Parameter	Recommended Value	Notes
Probe Concentration	1 μ M	Can be increased up to 2 μ M if the signal is low, especially in media containing serum.
Incubation Time	15 - 30 minutes	Longer incubations can lead to probe internalization.
Excitation Wavelength	488 nm (pulsed laser)	Two-photon excitation can also be used (around 880-950 nm). [3]
Emission Collection	575 - 625 nm	A 600/50 nm bandpass filter is commonly used.[4]
Fluorescence Lifetime Range	2.8 - 7.0 ns	Longer lifetimes correlate with higher membrane tension.
Long-Term Imaging Viability	Up to 2-3 days	At concentrations below 1 μ M, no significant impact on cell viability has been observed.[4]
Data Fitting Model	Bi-exponential decay	The longer lifetime component (τ_1) is typically used to report membrane tension.[3]

Experimental Protocols

Flipper-TR® Probe Preparation

- Storage: Upon receipt, store the Flipper-TR® probe at -20°C in the dark.
- Stock Solution Preparation: Dissolve the contents of the vial in anhydrous DMSO to prepare a 1 mM stock solution. For example, dissolve 50 nmol of the probe in 50 μ L of anhydrous DMSO.

- Stock Solution Storage: Store the 1 mM stock solution at -20°C. The solution is stable for approximately 3 months. Avoid making small aliquots as this can reduce the shelf life of the probe. The probe is not sensitive to multiple freeze-thaw cycles.[4]

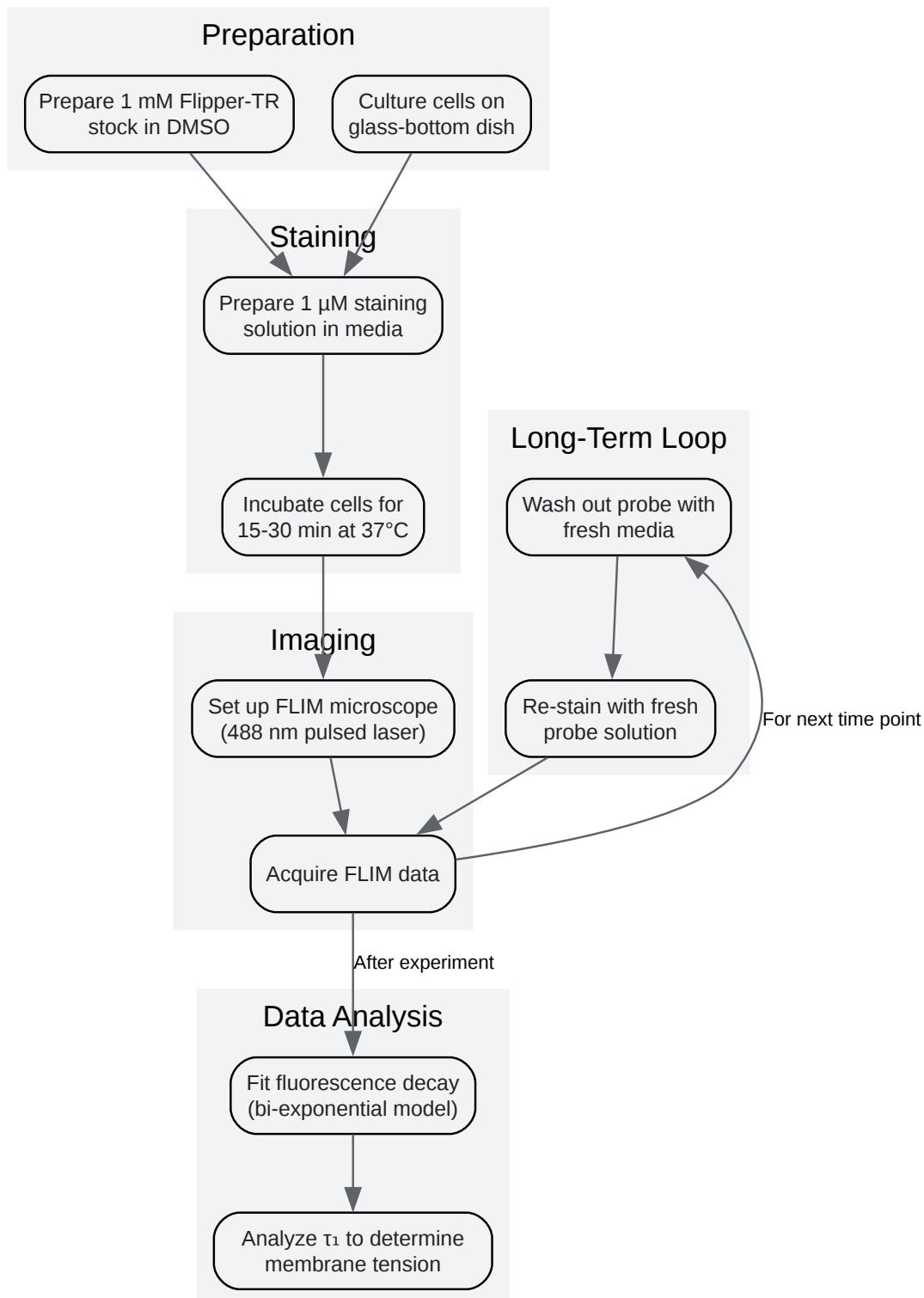
Cell Preparation and Staining for Long-Term Imaging

- Cell Culture: Grow cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
- Staining Solution Preparation: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 μ M in your normal cell culture medium. If using a medium containing serum, the labeling efficiency might be reduced, and the probe concentration can be increased up to 2 μ M.
- Cell Staining: Replace the culture medium with the staining solution and incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂.
- Long-Term Imaging Strategy: For imaging experiments extending over several hours, it is recommended to adopt a re-staining protocol to avoid artifacts from probe internalization (endocytosis), which can become apparent after about 12 hours in some cell types.[3][5]
 - After the initial staining and imaging, wash out the probe with fresh medium, which can contain bovine serum albumin (BSA) or fetal bovine serum (FBS) to facilitate removal.
 - For each subsequent time point, re-incubate the cells with a fresh 1 μ M Flipper-TR® solution for 15-30 minutes before imaging.

FLIM Imaging

- Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system, including a pulsed laser and time-correlated single photon counting (TCSPC) electronics.
- Imaging Parameters:
 - Set the excitation source to a pulsed 488 nm laser.
 - Use an appropriate emission filter, typically a 600/50 nm bandpass filter.[4]

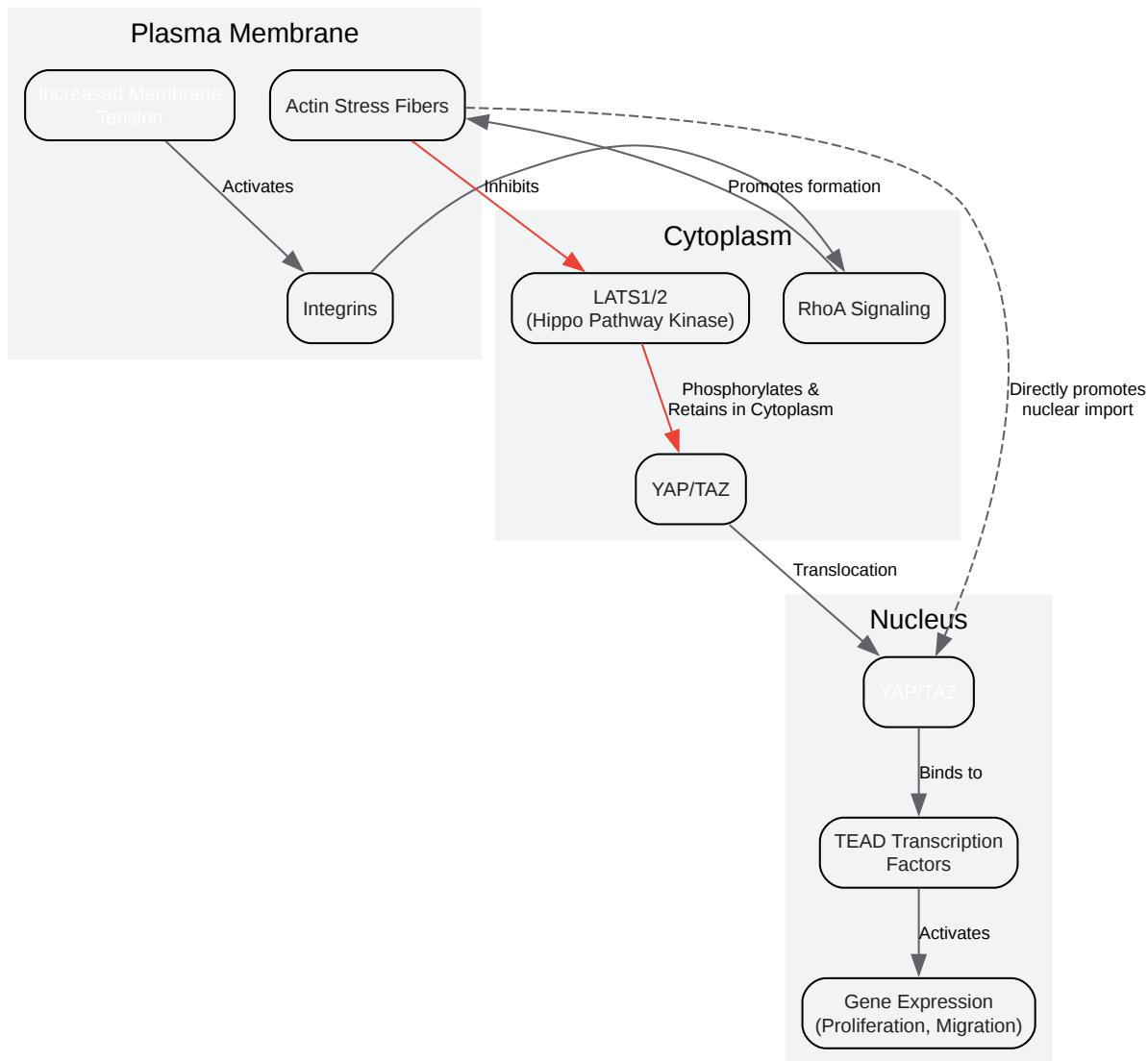
- Optimize image acquisition settings to minimize phototoxicity, especially for long-term experiments. This includes using the lowest possible laser power and shortest pixel dwell times that still provide sufficient photon counts for accurate lifetime fitting.
- Image Acquisition: Acquire FLIM data at your desired time intervals. For long-term imaging, ensure that the sample is maintained at 37°C and 5% CO₂ using a stage-top incubator.


Data Analysis

- Fluorescence Decay Fitting: The fluorescence decay curve for each pixel or region of interest (ROI) is typically fitted with a bi-exponential decay model.[3][6] This is because the decay of Flipper-TR® in the complex environment of a cell membrane is often not mono-exponential. The fitting equation is: $I(t) = A_1e^{-t/\tau_1} + A_2e^{-t/\tau_2}$ where $I(t)$ is the intensity at time t , A_1 and A_2 are the amplitudes, and τ_1 and τ_2 are the fluorescence lifetimes of the two components.
- Interpretation of Lifetime Components: The longer lifetime component, τ_1 , is the parameter that is most sensitive to changes in membrane tension and is therefore used for its quantification.[3] The shorter lifetime component, τ_2 , is less well understood and is not typically used for membrane tension analysis. An increase in τ_1 indicates an increase in membrane tension.
- Data Visualization: Generate FLIM images where the color of each pixel corresponds to the calculated τ_1 value. This allows for the visualization of spatial and temporal changes in membrane tension across the cell or tissue.

Visualizations

Experimental Workflow


Experimental Workflow for Long-Term Flipper-TR Imaging

[Click to download full resolution via product page](#)

Caption: A flowchart of the long-term Flipper-TR imaging protocol.

Signaling Pathway: Regulation of YAP/TAZ by Membrane Tension

YAP/TAZ Regulation by Membrane Tension

[Click to download full resolution via product page](#)

Caption: YAP/TAZ signaling is regulated by membrane tension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. howto:visualizing_dynamics_using_the_multiframe-flim_script [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. tcspc.com [tcspc.com]
- To cite this document: BenchChem. [Protocol for Long-Term Live-Cell Imaging with Flipper-TR® Probes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12366382#protocol-for-long-term-imaging-with-flipper-tr-probes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com